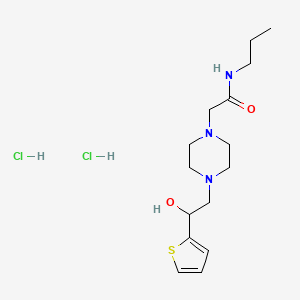

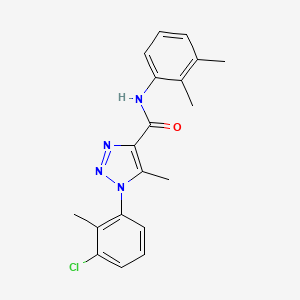

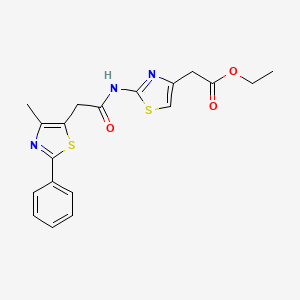

![molecular formula C19H22ClFN4O3S B2386444 N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride CAS No. 1217122-06-9](/img/structure/B2386444.png)

N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesis involved multi-step reactions, starting with the reaction of 4-chloroaniline with potassium thiocyanate .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in detail . These reactions involve the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the elemental composition of one such compound was found to be C 49.96, H 2.40, N 21.88, S 16.69, Cl 19.24 .

Scientific Research Applications

Antimicrobial Applications

- The synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones demonstrated that compounds derived from fluoroquinolone precursors possess significant antifungal and antibacterial activities, highlighting the potential of fluoro-substituted compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Antitumor Activity

- A study on the synthesis, crystal structure, and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide showed it inhibits the proliferation of some cancer cell lines, indicating the potential of fluoro-substituted indazole carboxamides in cancer research (Hao et al., 2017).

Anti-Inflammatory and Analgesic Agents

- Research on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents found that these compounds exhibit significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects, showing the versatility of fluorine-substituted compounds in medicinal chemistry (Abu‐Hashem et al., 2020).

Antifungal Activity

- The synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives highlighted the potential of fluoro-substituted quinazolines in addressing fungal infections. These compounds exhibited significant inhibitory effects on various fungi, showcasing their application in developing new antifungal agents (Xu et al., 2007).

Gastrokinetic Activity

- A study on novel benzamides as selective and potent gastrokinetic agents, focusing on the synthesis and structure-activity relationships of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]-benzamides, showed promising gastrokinetic activity in rat models. This indicates the potential of fluoro-substituted benzamides in treating gastrointestinal motility disorders (Kato et al., 1992).

Mechanism of Action

The mechanism of action of similar compounds involves the inhibition of specific kinases, potentially affecting cell growth, survival, and differentiation. These compounds may also interact with certain ion channels, potentially affecting neuronal activity and neurotransmission.

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O3S.ClH/c1-13-11-16(22-27-13)18(25)24(6-2-5-23-7-9-26-10-8-23)19-21-15-4-3-14(20)12-17(15)28-19;/h3-4,11-12H,2,5-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRRPRGXQIAURS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClFN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

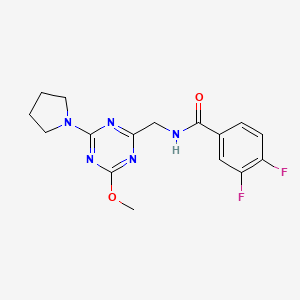

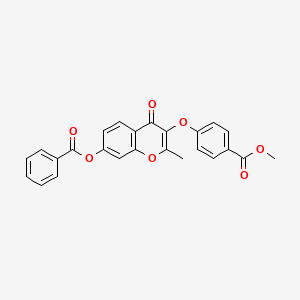

![[2-(Cyclohexylmethoxy)phenyl]methanamine](/img/structure/B2386361.png)

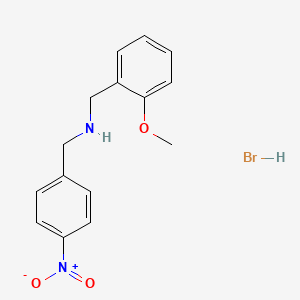

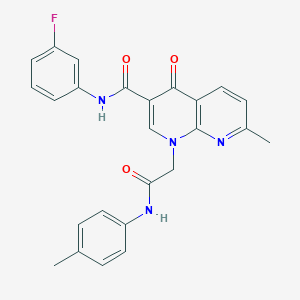

![N-[[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-2-chloro-N-methylacetamide](/img/structure/B2386366.png)

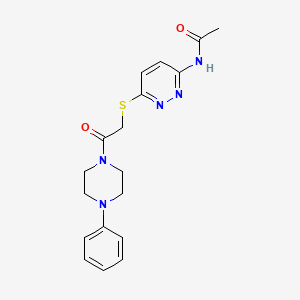

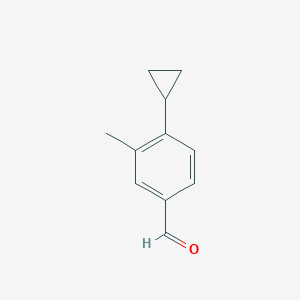

![Methyl 4-[(7-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2386371.png)

![N-((Z)-2-(4-methoxyphenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B2386375.png)

![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2386377.png)